![molecular formula C9H9ClOS B1338868 (Benzylthio)acetyl chloride CAS No. 7031-28-9](/img/structure/B1338868.png)
(Benzylthio)acetyl chloride
Overview
Description
(Benzylthio)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a benzylthio group attached to an acetyl chloride moiety
Mechanism of Action
Target of Action
(Benzylthio)acetyl chloride is an organic compound that belongs to the class of acyl chlorides . It is primarily used as an intermediate in organic synthesis . The primary targets of this compound are organic compounds such as amines and amino acids, where it acts as an acetylating agent .
Mode of Action
This compound interacts with its targets through a process known as acetylation. This involves the transfer of an acetyl group from the this compound to the target molecule . The high reactivity of this compound makes it an effective acetylating agent, although its instability in water can limit its use .
Pharmacokinetics
As an acyl chloride, it is highly reactive and unstable in water, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . Its reactivity may also impact its bioavailability .
Result of Action
The acetylation of target molecules by this compound can result in various molecular and cellular effects. For example, acetylation can alter the function of proteins, potentially influencing cellular processes such as signal transduction, gene expression, and metabolism . The specific effects of this compound will depend on the particular target molecules and the context of its use .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by the presence of water, as it is unstable and reacts violently with water . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Benzylthio)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of benzyl mercaptan with acetyl chloride under anhydrous conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
C6H5CH2SH+CH3COCl→C6H5CH2SCOCH3+HCl
Industrial Production Methods
On an industrial scale, this compound can be produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Benzylthio)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thioether.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary amines, and alcohols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thioethers: Formed from reduction reactions.
Scientific Research Applications
(Benzylthio)acetyl chloride is an organic compound with the molecular formula CHClOS, classified as an acyl chloride, with a benzylthio group and an acetyl group. It is known for its high reactivity, particularly in nucleophilic substitution reactions, and is typically a colorless to pale yellow liquid with a pungent odor. Due to its reactivity with water, it is often handled under anhydrous conditions to prevent hydrolysis.
Scientific Research Applications
This compound is not a common starting material, but it serves as a building block in synthesizing more complex molecules. These molecules have applications in scientific research.
- (Thioacetyl Group Introduction) It can be used in acylation reactions to introduce a thioacetyl group onto other molecules.
- (Protein Modification) this compound has been investigated for its biological activity due to its ability to acetylate thiol groups in proteins, potentially influencing cellular processes such as signal transduction and gene expression.
- (Biochemical Probe) The compound's reactivity makes it a valuable biochemical probe in research settings.
- (Signal Transduction Mechanisms) Studies have demonstrated that the compound's acetylation capabilities can modify protein functions, essential for signal transduction mechanisms in cells.
Properties Impacting Applications
As an acyl chloride, this compound is highly reactive and unstable in aqueous environments, which affects its absorption, distribution, metabolism, and excretion properties within biological systems.
Reactivity
This compound interacts significantly with thiol-containing compounds, which is crucial for understanding its role in biochemical pathways and potential therapeutic applications. Its unique combination of benzylthio and acetyl groups imparts distinct reactivity patterns compared to other acyl chlorides, making it a versatile reagent in organic synthesis and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: Similar in structure but lacks the benzylthio group.
Benzoyl Chloride: Contains a benzoyl group instead of an acetyl group.
Thioacetyl Chloride: Contains a thioacetyl group instead of a benzylthio group.
Uniqueness
(Benzylthio)acetyl chloride is unique due to the presence of both benzylthio and acetyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.
Biological Activity
(Benzylthio)acetyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and its applications in synthesizing various biologically active molecules. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant studies.
This compound can be synthesized through the reaction of benzyl mercaptan with acetyl chloride. The reaction typically proceeds under mild conditions and yields this compound as a colorless liquid that is soluble in organic solvents. The general reaction can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. This property allows it to modify various biomolecules, including proteins and nucleic acids, leading to significant biological effects. The compound has been reported to exhibit:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development in antibiotic research.
- Anticancer Potential : Preliminary investigations indicate that derivatives of this compound may inhibit the growth of cancer cells. For example, compounds derived from this chlorinated thioether have demonstrated cytotoxic effects against several cancer cell lines in vitro.
Antimicrobial Activity
A study conducted by E.T. Ayodele et al. explored the synthesis and fungicidal activity of acetyl-substituted benzyl disulfides, which included derivatives of this compound. The results indicated high fungicidal activity against common pathogens, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Activity
In a notable study published in the Journal of Medicinal Chemistry, researchers screened several derivatives of thiazolidine compounds that were synthesized using this compound. The results revealed that these compounds exhibited significant growth inhibition across multiple cancer cell lines, with GI50 values ranging from 0.12 μM to 10.9 μM . This underscores the potential of this compound derivatives in cancer therapeutics.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-benzylsulfanylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHCZTBLBGYYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532589 | |
Record name | (Benzylsulfanyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7031-28-9 | |
Record name | (Benzylsulfanyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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